

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of YCT529

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Compound of Interest		
Compound Name:	YCT529	
Cat. No.:	B15542941	Get Quote

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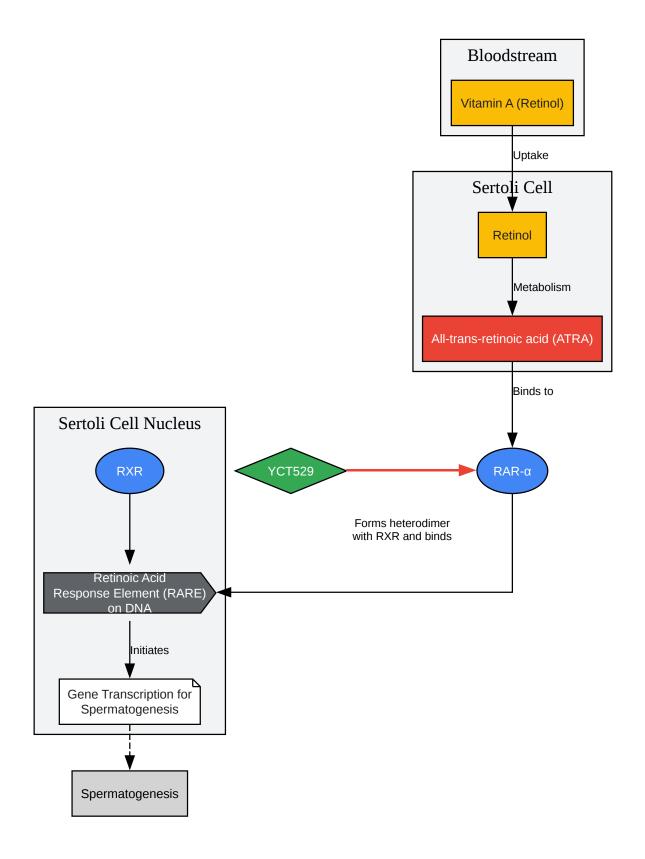
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **YCT529**, a first-in-class, non-hormonal oral male contraceptive candidate. The information is compiled from preclinical studies in animal models and Phase 1a clinical trials in humans, offering a valuable resource for professionals in drug development and reproductive health research.

Introduction and Mechanism of Action

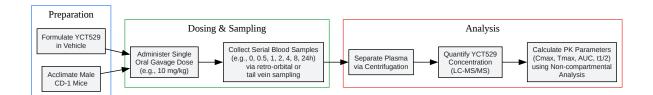
YCT529 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RAR- α), a nuclear receptor critical for spermatogenesis.[1][2] Retinoic acid, a metabolite of Vitamin A, is essential for the development and maturation of sperm cells.[3] **YCT529** functions by competitively blocking the binding of retinoic acid to RAR- α in the testes, thereby inhibiting sperm production and release without affecting hormone levels.[4][5] This targeted, non-hormonal mechanism is designed to produce a reversible contraceptive effect with a favorable side-effect profile.

Signaling Pathway of YCT529

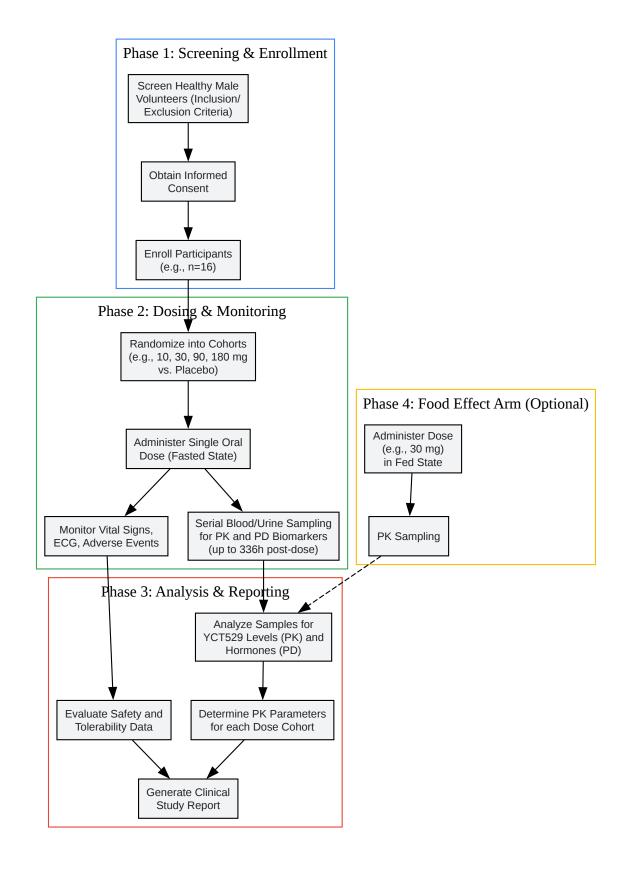












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